3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted furan or pyridine derivatives.
Scientific Research Applications
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(Thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific arrangement of the furan and pyridine rings, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
19575-04-3 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H |
InChI Key |
HTGZMQHTNOCVLZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 |
SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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